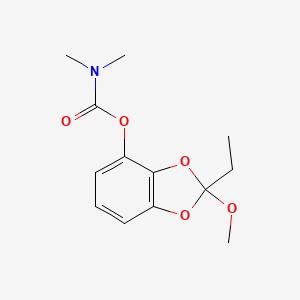
2-Ethyl-2-methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate is a chemical compound that belongs to the class of benzodioxole derivatives. These compounds are known for their bioactive properties and are often found in pharmaceuticals and pesticides . The compound is characterized by the presence of a benzodioxole ring, which is a benzene ring fused with a dioxole ring.
Méthodes De Préparation
The synthesis of 2-Ethyl-2-methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate typically involves the reaction of catechol with disubstituted halomethanes . The reaction conditions often require the use of aprotic polar solvents to facilitate the methylenation process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
2-Ethyl-2-methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzodioxole ring can undergo nitration, sulfonation, or halogenation. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other bioactive compounds.
Biology: It has been studied for its potential as a COX inhibitor and cytotoxic agent.
Medicine: Its derivatives are explored for their analgesic, anti-inflammatory, and antipyretic properties.
Industry: It is used in the formulation of certain pesticides due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar compounds include:
1,3-Benzodioxole: A benzene derivative with a methylenedioxy functional group.
2- { [ (2H-1,3-benzodioxol-5-yl) (hydroxy)methylidene]amino}acetic acid: Another benzodioxole derivative with different functional groups.
2-ETHOXY-2-METHYL-1,3-BENZODIOXOLE: A related compound with an ethoxy group. The uniqueness of 2-Ethyl-2-methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate lies in its specific functional groups that confer distinct bioactive properties.
Propriétés
Numéro CAS |
61083-32-7 |
|---|---|
Formule moléculaire |
C13H17NO5 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
(2-ethyl-2-methoxy-1,3-benzodioxol-4-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H17NO5/c1-5-13(16-4)18-10-8-6-7-9(11(10)19-13)17-12(15)14(2)3/h6-8H,5H2,1-4H3 |
Clé InChI |
IDZFFECDJVFROV-UHFFFAOYSA-N |
SMILES canonique |
CCC1(OC2=C(O1)C(=CC=C2)OC(=O)N(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


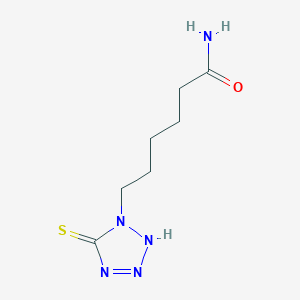

![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)

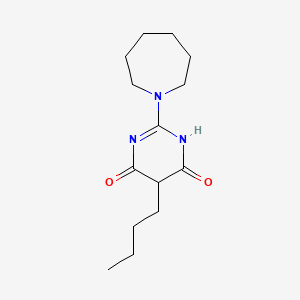
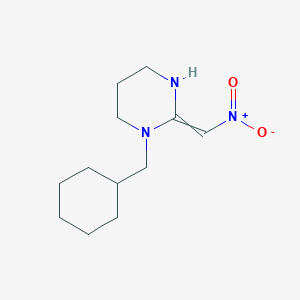
![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
![Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate](/img/structure/B14587092.png)

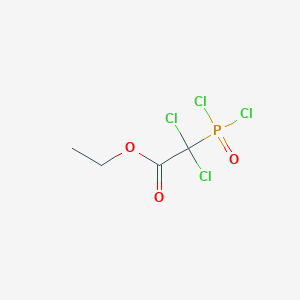
![2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14587108.png)
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
![1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14587123.png)
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
